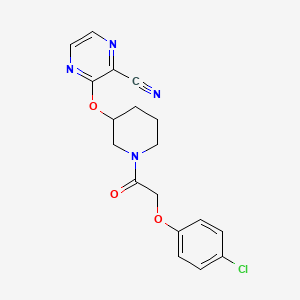
3-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazine derivative that has been found to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
Chemical Synthesis and Reactivity
Studies have shown the reactivity of related compounds in chemical synthesis. For instance, the enaminonitrile derivative, which shares a structural resemblance to the target compound, has been utilized in synthesizing various heterocyclic compounds, demonstrating versatility in organic synthesis (Abdallah, 2007).
Antibacterial and Antioxidant Potential
Research indicates that compounds structurally similar to 3-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit significant antibacterial and antioxidant activities. For example, derivatives of pyrazine-carbonitrile have shown potential antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, as well as notable antioxidant properties (Al-ayed, 2011).
Antimicrobial and Antifungal Activity
Compounds in the same chemical family have been observed to possess antimicrobial and antifungal activities. A study on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile revealed favorable antimicrobial properties, comparable to reference antimicrobial agents (Okasha et al., 2022).
Potential for Cancer Treatment
Certain pyrazine-carbonitrile derivatives have been evaluated for their anticancer properties. Research suggests that these compounds exhibit cytotoxicity against breast cancer cells, highlighting their potential in cancer therapy (Al-Adiwish et al., 2017).
Catalytic Applications
Related pyrazine compounds have been utilized as catalysts in chemical reactions. For instance, pyrazine-2-carboxylic acid has been used in the catalytic oxidation of methane to produce methyl hydroperoxide and other oxygenates under mild conditions, demonstrating the catalytic versatility of pyrazine derivatives (Nizova et al., 1997).
Mechanism of Action
Target of Action
Related compounds have shown activity against various targets such asPARP 1 and 2 , and CHK1 . These proteins play crucial roles in DNA repair and cell cycle regulation, respectively.
Mode of Action
For example, a related compound displayed excellent inhibition of PARP 1 and 2 .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related toDNA repair and cell cycle regulation .
Result of Action
Inhibition of targets like parp 1 and 2 can lead to the inhibition ofDNA repair and potentially the death of cancer cells, especially those with mutations in BRCA-1 and BRCA-2 .
properties
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c19-13-3-5-14(6-4-13)25-12-17(24)23-9-1-2-15(11-23)26-18-16(10-20)21-7-8-22-18/h3-8,15H,1-2,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEPPEANFUGKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/no-structure.png)
![1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2752797.png)
![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2752798.png)
![1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2752799.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide](/img/structure/B2752801.png)




![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2752810.png)